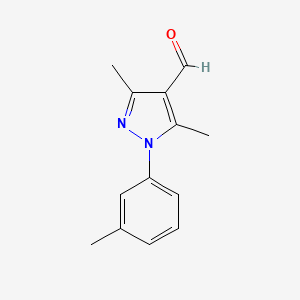

3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde is an organic compound belonging to the pyrazole family. Pyrazole derivatives are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties . This compound is characterized by a pyrazole ring substituted with methyl groups and a carbaldehyde group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 3-methylphenylhydrazine with 3,5-dimethyl-1H-pyrazole-4-carboxaldehyde under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Analyse Des Réactions Chimiques

Types of Reactions

3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methyl groups on the pyrazole ring can undergo electrophilic substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

Oxidation: 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid.

Reduction: 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-methanol.

Substitution: Halogenated derivatives of the pyrazole ring.

Applications De Recherche Scientifique

3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential antileishmanial and antimalarial activities.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mécanisme D'action

The mechanism of action of 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antileishmanial activity is attributed to its ability to inhibit the enzyme dihydrofolate reductase, which is essential for the survival of the Leishmania parasite . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its function and leading to the death of the parasite .

Comparaison Avec Des Composés Similaires

Similar Compounds

3,5-dimethyl-1H-pyrazole-4-carbaldehyde: Lacks the 3-methylphenyl group but shares the pyrazole and carbaldehyde functionalities.

3-methyl-1H-pyrazole-4-carbaldehyde: Lacks the 3,5-dimethyl substitution on the pyrazole ring.

1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde: Lacks the 3,5-dimethyl substitution on the pyrazole ring.

Uniqueness

3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both the 3-methylphenyl group and the 3,5-dimethyl substitution on the pyrazole ring. This combination of substituents enhances its pharmacological properties and makes it a valuable compound for research and development .

Activité Biologique

3,5-Dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde (CAS Number: 400876-66-6) is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article provides an in-depth examination of its biological activity, including synthesis methods, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C₁₃H₁₄N₂O. The compound features a pyrazole ring substituted with two methyl groups and a 3-methylphenyl group, along with an aldehyde functional group. This unique structure contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄N₂O |

| Molecular Weight | 214.26 g/mol |

| CAS Number | 400876-66-6 |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. In particular, compounds containing the pyrazole moiety have shown effectiveness against various cancer cell lines. For instance, a study demonstrated that certain pyrazole derivatives exhibited significant cytotoxicity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values ranging from 2.43 to 14.65 μM .

Mechanism of Action:

- Microtubule Destabilization: Some derivatives have been identified as microtubule-destabilizing agents, which is crucial for disrupting cancer cell division.

- Apoptosis Induction: Compounds have shown the ability to enhance caspase-3 activity, indicating their role in promoting apoptosis in cancer cells .

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. Studies have shown that they can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. For example, certain compounds displayed significant inhibition percentages comparable to established anti-inflammatory drugs like diclofenac .

Key Findings:

- Selectivity: Some derivatives exhibited a high selectivity index for COX-2 over COX-1, suggesting a potential for reduced gastrointestinal side effects.

- In Vivo Efficacy: In animal models, these compounds demonstrated significant reductions in inflammation without severe toxicity .

Antimicrobial Activity

The biological activities of pyrazoles extend to antimicrobial effects as well. Various studies have reported that certain pyrazole derivatives possess antibacterial and antifungal properties, making them candidates for further development as antimicrobial agents .

Case Study 1: Anticancer Activity

A study focused on synthesizing and evaluating a series of pyrazole derivatives found that specific modifications to the pyrazole structure significantly enhanced anticancer activity against multiple cell lines. The most promising candidates were selected based on their IC50 values and mechanisms of action involving apoptosis induction and microtubule destabilization .

Case Study 2: Anti-inflammatory Effects

In another investigation, a range of substituted pyrazoles was screened for COX inhibition. Among them, one compound showed an IC50 value of 5.40 μM against COX-1 and 0.01 μM against COX-2, indicating potent anti-inflammatory activity with minimal side effects observed in histopathological evaluations of treated animals .

Propriétés

IUPAC Name |

3,5-dimethyl-1-(3-methylphenyl)pyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-9-5-4-6-12(7-9)15-11(3)13(8-16)10(2)14-15/h4-8H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTZJSXHDYKPNCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=C(C(=N2)C)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640926 |

Source

|

| Record name | 3,5-Dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400876-66-6 |

Source

|

| Record name | 3,5-Dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.